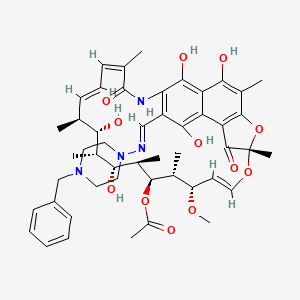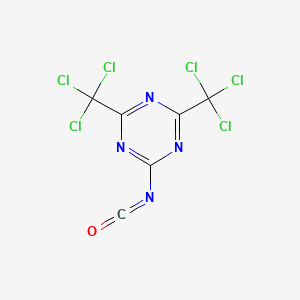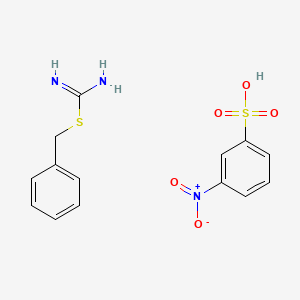
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro substituent at the 5-position, a cyclopropylmethyl group at the 1-position, a methyl group at the 2-position, and a phenyl group at the 3-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 5-chloroindole, the introduction of the cyclopropylmethyl group can be achieved through alkylation reactions. The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution may result in the formation of various substituted indoles.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-methyl-2-phenyl-1H-indole: Similar structure but lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole: Similar structure but lacks the chloro group.
5-Chloro-2-methyl-3-phenyl-1H-indole: Similar structure but lacks the cyclopropylmethyl group at the 1-position.
Uniqueness
The presence of the chloro, cyclopropylmethyl, methyl, and phenyl groups in 5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole imparts unique chemical and biological properties to the compound. These substituents influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
33015-34-8 |
|---|---|
Molekularformel |
C19H18ClN |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
5-chloro-1-(cyclopropylmethyl)-2-methyl-3-phenylindole |
InChI |
InChI=1S/C19H18ClN/c1-13-19(15-5-3-2-4-6-15)17-11-16(20)9-10-18(17)21(13)12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 |
InChI-Schlüssel |
OOKUCAGWCDWCCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC3CC3)C=CC(=C2)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


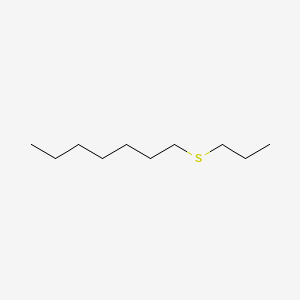


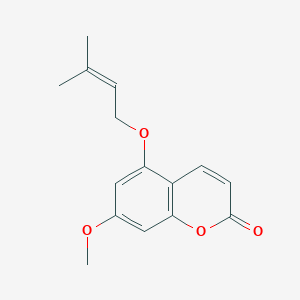


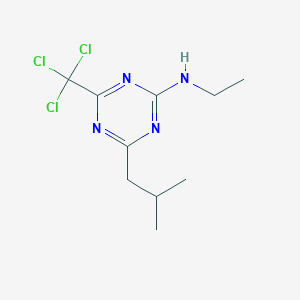
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
